molecular formula C16H14Cl2N2O B2886695 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol CAS No. 610760-00-4

2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol

Cat. No.: B2886695
CAS No.: 610760-00-4
M. Wt: 321.2
InChI Key: OBLJHVNXMXSEGN-UHFFFAOYSA-N
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Description

2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a 2,4-dichlorophenyl group and a 4-methylphenol group, making it a unique structure with significant chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins involved in the life cycle of certain parasites, such as trypanosoma cruzi . More research is needed to identify the specific targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Molecular docking and dynamics simulations suggest that similar compounds can interact with the active site of certain receptors, forming stable complexes . This interaction could potentially alter the function of the target, leading to changes in cellular processes.

Pharmacokinetics

Predictive pharmacokinetics suggest that similar compounds may have an alignment between permeability and hepatic clearance, although they may present low metabolic stability . These properties could impact the compound’s bioavailability and overall effectiveness.

Result of Action

In vitro tests of similar compounds have shown effectiveness against certain forms of parasites . The compound’s interaction with its targets could potentially lead to changes in cellular processes, which could manifest as observable effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The 2,4-dichlorophenyl group is then introduced through a substitution reaction, followed by the addition of the 4-methylphenol group.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction typically produces an alcohol.

Scientific Research Applications

2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenyl isocyanate: Used in the synthesis of various organic compounds.

    2,4-Dichlorophenylhydrazine: A reagent in the preparation of pyrazole derivatives.

Uniqueness

What sets 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol apart from these similar compounds is its unique combination of a pyrazole ring and a 4-methylphenol group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c1-9-2-5-16(21)12(6-9)15-8-14(19-20-15)11-4-3-10(17)7-13(11)18/h2-7,14,19,21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLJHVNXMXSEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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